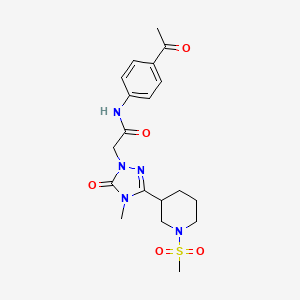

![molecular formula C13H15ClN2O2 B2569839 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 108937-92-4](/img/structure/B2569839.png)

2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one , often referred to as RLX , is a quinazoline-based small molecule. Quinazolines are organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. RLX is a light yellow crystalline solid that exhibits potent anticancer properties both in vitro and in vivo .

Molecular Structure Analysis

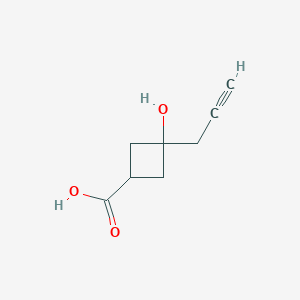

H \ C / \ N C / \ H O \ / N C \ / C / H Chemical Reactions Analysis

RLX has been studied for its anticancer activities. It inhibits the PI3K/Akt/FoxO3a signaling pathway, which plays a crucial role in cancer pathology and drug resistance. RLX treatment results in the down-regulation of p110α and p85 subunits of PI3K, leading to decreased downstream effector protein expression. Additionally, RLX induces sub-G1 cell cycle arrest and mitochondrial potential loss. In vivo models demonstrate significant tumor growth inhibition upon RLX treatment .

Applications De Recherche Scientifique

Anticancer Potential

2-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) has shown promise in pre-clinical studies as an anticancer agent. Its stability and degradation under various conditions have been studied using high-performance liquid chromatography (HPLC), highlighting its potential as a therapeutic agent in cancer treatment (Sharma, Upadhyay, & Mahindroo, 2016).

Antitussive Activity

Research has demonstrated the antitussive (cough suppressant) effects of azepino[2,1-b]quinazolones, with compounds in this series reducing cough frequency and increasing cough latency in animal models. This suggests potential for therapeutic applications in treating cough-related symptoms (Nepali et al., 2011).

Antiasthmatic Effects

Studies involving TAZQ have revealed its efficacy as a bronchodilator with antioxidant and anti-inflammatory properties, suggesting its potential as an effective treatment for asthma. The combination of TAZQ with ambroxol, a mucolytic agent, showed significant benefits in reducing airway hyper-responsiveness in asthma models (Bande et al., 2012).

Antimicrobial Activity

Research on derivatives of azepino[2,1-b]quinazolines, including 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, indicates promising antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as bactericides (Ortikov et al., 2017).

Cholinesterase Inhibition

Derivatives of azepino[2,1-b]quinazolines have been studied for their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in neurological disorders like Alzheimer's disease. This suggests potential applications in antiamnesic therapy (Decker, 2005).

Bronchodilator Activity

In vivo metabolic studies of TAZQ as a bronchodilator have been conducted to assess whether its activity is due to the parent compound or its metabolites. These studies contribute to understanding its mechanism of action in respiratory disorders (Sharma, Zutshi, & Dhar, 1999).

Photochemical Synthesis Applications

Research has explored the role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, a process relevant in organic chemistry and pharmaceutical synthesis (Budruev et al., 2021).

Propriétés

IUPAC Name |

2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-9-5-6-11-10(8-9)13(17)15-7-3-1-2-4-12(15)14-11/h5-6,8,16H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHDOCZLCCUVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)O)C(=O)N2CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)

![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)